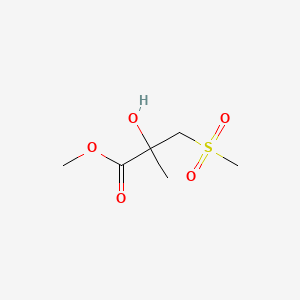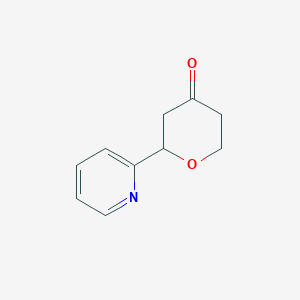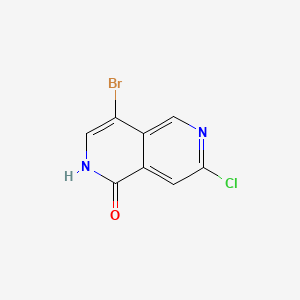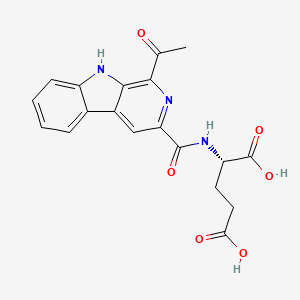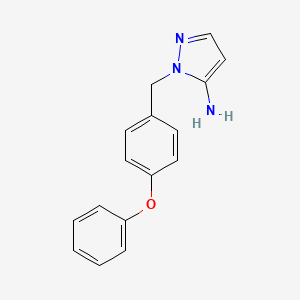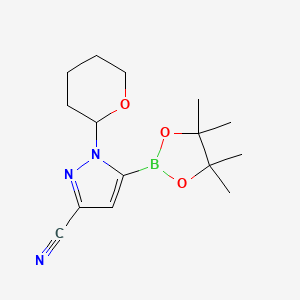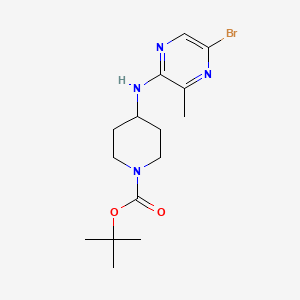
tert-Butyl 4-((5-bromo-3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-((5-bromo-3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazine moiety, and a tert-butyl ester group. The presence of a bromine atom and a methyl group on the pyrazine ring further adds to its chemical diversity.
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-((5-bromo-3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazine Moiety: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the piperidine intermediate.
Bromination and Methylation: The bromine atom and methyl group are introduced onto the pyrazine ring through selective bromination and methylation reactions.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
tert-Butyl 4-((5-bromo-3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom on the pyrazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-((5-bromo-3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving piperidine and pyrazine derivatives.
Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-((5-bromo-3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of the bromine atom and methyl group on the pyrazine ring may enhance its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-((5-bromo-3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: An important intermediate in the synthesis of biologically active compounds like crizotinib.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Used in early discovery research and as a unique chemical in various studies.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazine ring, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H23BrN4O2 |
|---|---|
Molekulargewicht |
371.27 g/mol |
IUPAC-Name |
tert-butyl 4-[(5-bromo-3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23BrN4O2/c1-10-13(17-9-12(16)18-10)19-11-5-7-20(8-6-11)14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
WKBVSVNZNZRPFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN=C1NC2CCN(CC2)C(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


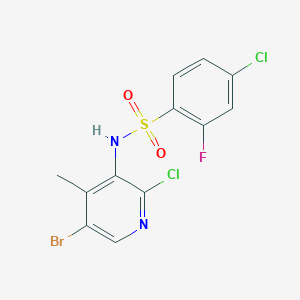
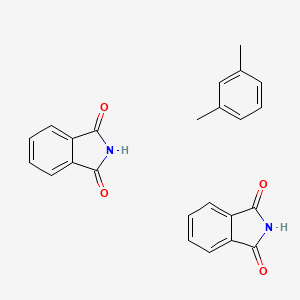
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)

![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
